S-(4-Pentylphenyl) 4-(octyloxy)benzene-1-carbothioate

Description

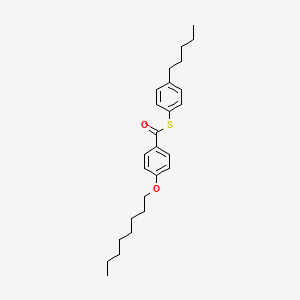

S-(4-Pentylphenyl) 4-(octyloxy)benzene-1-carbothioate is a synthetic thioester derivative featuring a benzene ring substituted with two distinct functional groups:

- A thioester at position 1 (S-linked to a 4-pentylphenyl group).

- An octyloxy ether at position 4 (a long-chain alkoxy group).

Its molecular formula is C26H36O2S, with a molecular weight of 436.63 g/mol.

Properties

CAS No. |

61519-05-9 |

|---|---|

Molecular Formula |

C26H36O2S |

Molecular Weight |

412.6 g/mol |

IUPAC Name |

S-(4-pentylphenyl) 4-octoxybenzenecarbothioate |

InChI |

InChI=1S/C26H36O2S/c1-3-5-7-8-9-11-21-28-24-17-15-23(16-18-24)26(27)29-25-19-13-22(14-20-25)12-10-6-4-2/h13-20H,3-12,21H2,1-2H3 |

InChI Key |

LTYZTPZHKWYMOE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)CCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(4-Pentylphenyl) 4-(octyloxy)benzene-1-carbothioate typically involves the esterification of 4-(octyloxy)benzenecarbothioic acid with 4-pentylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

S-(4-Pentylphenyl) 4-(octyloxy)benzene-1-carbothioate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbothioate group to a thiol or thioether.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or thioethers.

Substitution: Brominated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

S-(4-Pentylphenyl) 4-(octyloxy)benzene-1-carbothioate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.

Industry: Utilized in the development of liquid crystal materials and other advanced materials.

Mechanism of Action

The mechanism of action of S-(4-Pentylphenyl) 4-(octyloxy)benzene-1-carbothioate involves its interaction with molecular targets through its aromatic rings and carbothioate group. These interactions can influence various biochemical pathways, although detailed studies are required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Research Findings and Implications

Limitations of Current Data

The Kanto Reagents catalog provides structural and commercial data (e.g., CAS numbers, purity) but lacks experimental properties (e.g., melting points, solubility). For example:

- 4-(trans-4-Pentylcyclohexyl)phenol (CAS 123456-78-9) is listed at 98% purity but without thermal stability data .

- Diisopentyl ether’s branched structure is noted, but its comparative boiling point or solvent compatibility is absent.

Biological Activity

S-(4-Pentylphenyl) 4-(octyloxy)benzene-1-carbothioate is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C26H36O3S

- Molecular Weight : 436.64 g/mol

This compound belongs to the class of carbothioates, which are known for their diverse biological activities.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases, including cancer and cardiovascular disorders. In vitro studies have shown that this compound effectively scavenges free radicals, thus protecting cellular components from oxidative damage.

Cytotoxicity

In cellular models, this compound has demonstrated cytotoxic effects against certain cancer cell lines. A study conducted on human breast cancer cells revealed that treatment with this compound resulted in reduced cell viability and induced apoptosis, suggesting its potential as an anticancer agent.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Induction of apoptosis via mitochondrial pathway |

| HeLa (Cervical Cancer) | 30 | Cell cycle arrest and apoptosis |

Hormonal Activity

This compound has been studied for its endocrine-disrupting potential. As an estrogen receptor agonist, it may influence reproductive health by mimicking estrogenic activity. Animal studies have indicated alterations in reproductive parameters following exposure to this compound.

Study on Reproductive Health

A recent study investigated the impact of this compound on reproductive health in rodent models. The findings suggested that exposure led to significant hormonal imbalances, resulting in altered estrous cycles and reduced fertility rates.

Environmental Impact Assessment

Another study assessed the environmental persistence and bioaccumulation potential of this compound in aquatic organisms. The results indicated moderate bioaccumulation, raising concerns about its ecological impact and long-term effects on wildlife.

Apoptosis Induction

The mechanism by which this compound induces apoptosis appears to involve the activation of caspase pathways. This process leads to morphological changes characteristic of programmed cell death, such as chromatin condensation and DNA fragmentation.

Endocrine Disruption

The compound's interaction with estrogen receptors suggests a mechanism by which it can disrupt normal hormonal signaling pathways. This activity could contribute to reproductive toxicity and other related health issues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.